molecular formula C21H17FN4O2 B2729176 N-(4-fluorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921574-30-3

N-(4-fluorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2729176
CAS RN: 921574-30-3
M. Wt: 376.391
InChI Key: SIYMDVGAEUKXFO-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[4,3-c]pyridine derivative with a carboxamide functional group. Pyrazolo[4,3-c]pyridine is a bicyclic compound consisting of a pyrazole ring fused to a pyridine ring . The carboxamide group (CONH2) is a functional group consisting of a carbonyl (C=O) and amine (NH2) group . The presence of a fluorobenzyl group indicates a benzene ring with a fluorine atom and is attached to the rest of the molecule via a methylene (-CH2-) group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused bicyclic pyrazolo[4,3-c]pyridine core, with the carboxamide and fluorobenzyl groups attached at specific positions. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxamide group, which can participate in various reactions such as hydrolysis, reduction, and condensation . The fluorine atom on the benzyl group may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom, the carboxamide group, and the fused bicyclic system would all influence properties such as solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have synthesized various fluoro-containing derivatives of pyrazolo and pyrimidine compounds, investigating their chemical properties and reactions. For instance, the synthesis of fluoro-containing substituted amides and the formation of substituted pyrazolo-pyrimidine derivatives have been explored. These synthetic methodologies provide a foundation for the development of compounds with potential biological activities (Eleev et al., 2015).

Biological Activity and Potential Therapeutic Applications

  • Antituberculosis Activity : Certain derivatives have been designed and synthesized for their antituberculosis activity. For example, thiazole-aminopiperidine hybrid analogues have shown promising activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds (Jeankumar et al., 2013).
  • Cytotoxicity Against Cancer Cells : New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their use as potential anticancer agents (Hassan et al., 2014).
  • Anti-Lung Cancer Activity : Novel fluoro-substituted benzo[b]pyran compounds have been tested for their anticancer activity against lung cancer cells, showing low concentration effectiveness compared to reference drugs, which indicates a promising direction for lung cancer therapy (Hammam et al., 2005).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the biological activity of many pyrazolo[4,3-c]pyridine derivatives, this compound could be of interest for further study, particularly if it shows promising activity in initial tests . Future research could involve further optimization of the structure to improve activity, as well as detailed studies of the compound’s mechanism of action .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-25-12-17(20(27)23-11-14-7-9-15(22)10-8-14)19-18(13-25)21(28)26(24-19)16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYMDVGAEUKXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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